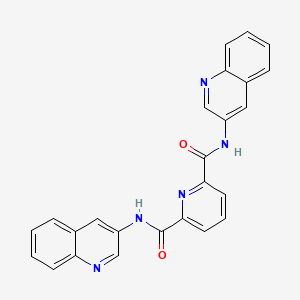

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide

Description

Properties

Molecular Formula |

C25H17N5O2 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

2-N,6-N-di(quinolin-3-yl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C25H17N5O2/c31-24(28-18-12-16-6-1-3-8-20(16)26-14-18)22-10-5-11-23(30-22)25(32)29-19-13-17-7-2-4-9-21(17)27-15-19/h1-15H,(H,28,31)(H,29,32) |

InChI Key |

JMNNXFSSDFQZSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows the acylation of 2,6-pyridinedicarbonyl dichloride with 3-aminoquinoline derivatives. This method is well-established and involves the following key steps:

- Reacting 2,6-pyridinedicarbonyl dichloride with 3-aminoquinoline in an organic solvent.

- Employing reflux conditions to facilitate the formation of the amide bonds.

- Using a base or proton scavenger to neutralize the hydrochloric acid generated during the reaction.

- Purification of the product by precipitation and washing or chromatographic methods.

Specific Procedure and Conditions

According to a 2021 study published in Chemical Communications and related supplementary materials, the preparation of this compound (referred to as compound 1c in the source) was performed as follows:

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | 2,6-pyridinedicarbonyl dichloride + 3-aminoquinoline | Reacted in toluene at reflux temperature |

| 2 | Base | DIPEA (N,N-diisopropylethylamine) used as proton scavenger when THF was the solvent |

| 3 | Reaction time | Typically several hours under reflux |

| 4 | Purification | Precipitation and washing with ice-cold methanol |

| 5 | Yield | 50–94% depending on the exact aminoquinoline derivative |

This method is adapted from previous literature with modifications to solvent and base depending on the specific aminoquinoline used. For example, compound 1a was prepared in dry THF with DIPEA, while others were prepared in toluene without DIPEA.

Post-Synthesis Modifications

After the initial synthesis of the di(quinolin-3-yl)pyridine-2,6-dicarboxamide, further chemical modifications such as N-methylation can be performed. This involves:

Purification and Characterization

Purification is typically achieved by:

- Filtration of precipitates.

- Washing with cold methanol.

- Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for highly pure samples.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity and molecular weight confirmation.

- UV-Vis spectroscopy for electronic properties.

- Thermal denaturation experiments for stability studies.

Summary Table of Preparation Parameters

Comprehensive Research Findings

- The synthetic route is robust and adaptable to various aminoquinoline derivatives, allowing for a range of substituted pyridine-2,6-dicarboxamides.

- The use of 2,6-pyridinedicarbonyl dichloride as the acylating agent is critical for introducing the dicarboxamide functionality at the 2 and 6 positions of the pyridine ring.

- Yields vary depending on the solvent system and the aminoquinoline derivative, with toluene reflux generally providing higher yields.

- Post-synthetic modifications such as N-methylation expand the chemical diversity and potential applications of these compounds.

- Purification by RP-HPLC ensures high purity necessary for biochemical applications, such as G-quadruplex binding studies.

- Characterization confirms the structural integrity and purity, essential for reproducibility in research.

Chemical Reactions Analysis

Types of Reactions

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carboxamide linkages, potentially converting them to amines.

Substitution: The compound can participate in substitution reactions, particularly at the quinoline rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moieties would yield quinoline N-oxides, while reduction of the carboxamide linkages would produce corresponding amines.

Scientific Research Applications

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide, also known as PDC, is a molecule that has G-quadruplex binding properties and is being explored for a variety of applications, especially in the context of anticancer therapeutics and as a tool for G4-sensing . G-quadruplexes (G4s) are nucleic acid structures rich in guanine that can form in DNA and RNA, and they have become targets for therapeutic intervention .

G-Quadruplex Stabilization

PDC derivatives are used for their ability to interact with and stabilize G-quadruplex structures in DNA . These G4 structures are found in areas such as telomeres and gene promoters . Stabilizing these structures can interfere with DNA replication and transcription, offering a route to anti-cancer therapies .

- Anticancer Therapeutics PDC can be combined with other molecules, like N-heterocyclic carbene-platinum (NHC-Pt) complexes, to target G4 structures with antitumor properties . These conjugates have shown preferential and irreversible binding to the quadruplex form of human telomeric sequences and induce a significant loss of TRF2 (telomeric repeat-binding factor 2) from telomeres, which is more effective than either PDC or NHC-Pt alone .

- G4-Sensing and Detection Due to their interactive properties with G-quadruplexes, PDC derivatives can be employed as sensors for quadruplex structures and in optical probes for G4-sensing . They can also be used in identifying binding-DNA sequences .

Chemical Synthesis and Derivatization

PDC serves as a scaffold for creating various derivatives with modified functionalities and properties .

- Synthesis of PDC-Based Ligands PDC can be modified through reactions at the carboxamide groups to introduce various substituents. For example, compounds can be synthesized using reagents like 2-furylproprionic acid, EDC·Cl, and HOBt in DMF to yield various functionalized PDC derivatives .

- ** methylation** Methylation of PDC using methyl iodide can yield quinolinium derivatives, which have enhanced G4-binding affinity .

PDC and its derivatives have been tested for their biological activities, particularly in cancer research .

- Telomere Targeting PDC can be designed to target telomeres, which are crucial for the stability of chromosomes. By inducing telomere loss and promoting sister telomere fusions, PDC can trigger Rad51-dependent aberrations at the telomeric level .

- Apoptosis Induction While some studies indicate that PDC may induce a low apoptotic phase in certain cell lines, its effects can vary depending on the specific derivative and the cancer cell type . For instance, combining PDC with platinum complexes can modify the balance between cell phases and induce apoptosis .

- Caspase Activation Studies show that PDC and its derivatives may not significantly modify caspase activity, indicating that their mechanism of action might involve caspase-independent pathways .

Data Table

While the search results do not contain comprehensive data tables, information regarding the synthesis and characterization of PDC derivatives is available :

| Compound | Synthesis Method | Applications |

|---|---|---|

| 4-((2-aminoethyl)amino)-N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide [S4] | Not applicable, starting material | Intermediate in synthesis of PDC-based ligands |

| 4-((2-(3-(furan-2-yl)propanamido)ethyl)amino)-N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide [S5] | Reaction of S4 with 2-furylproprionic acid, EDC·Cl, and HOBt in DMF | G-quadruplex alkylation studies |

| 4-((furan-2-ylmethyl)amino)-N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide [S6] | Suspension of PDC-Cl in furfuryl-amine and TEA, stirred at 90°C | Synthesis of PDC-B |

| 3,3'-((4-((furan-2-ylmethyl)amino)pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) | Solubilization of S6 in DMF, reaction with methyl iodide at 40°C | Not specified in provided context |

| N2,N6-di(Quinolin-2-yl)pyridine-2,6-dicarboxamide 1a | 2-aminoquinoline dissolved in THF and DIPEA, with Pyridine-2,6-dicarbonyl-dichloride added. | Displayed a binding preference to telomeric G4 (h-Telo), both in vitro and in human cells, and antiproliferative effects at a low micromolar concentration in telomerase-positive |

| Bis-quinolinyl/isoquinolinyl-pyridine-2,6-dicarboxamides (1b–1h) | Reacting 2,6-pyridinedicarbonyl dichloride with the respective aminoquinoline or amino-isoquinoline in toluene, at reflux temperature. | N/A |

Case Studies

Mechanism of Action

The mechanism by which N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its ability to stabilize G-quadruplex structures in DNA is attributed to the V-shaped conformation it adopts, which maximizes interaction with the target G4 structures . This stabilization can inhibit DNA polymerization and induce conformational switches in the DNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide: Similar in structure but with quinoline groups at the 8 positions.

N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Features pyridine groups instead of quinoline.

Uniqueness

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is unique due to its specific quinoline positioning, which imparts distinct chemical and biological properties. Its ability to stabilize G-quadruplex structures more effectively than some of its analogs highlights its potential in therapeutic applications .

Biological Activity

N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (referred to as QPDC) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of QPDC, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

QPDC is characterized by its unique structure that incorporates quinoline and pyridine moieties linked through dicarboxamide groups. The synthesis of QPDC typically involves multi-step chemical reactions, often utilizing advanced synthetic techniques to ensure high yield and purity. For instance, one method includes the reaction of quinoline derivatives with pyridine-2,6-dicarboxylic acid under controlled conditions to form the desired compound .

QPDC exhibits several mechanisms of action that contribute to its biological activity:

- G-Quadruplex Stabilization : QPDC has been shown to preferentially stabilize G-quadruplex (G4) structures in DNA. G4s are non-canonical DNA structures that play critical roles in regulating gene expression and maintaining genomic stability. The stabilization of these structures can lead to telomere dysfunction in cancer cells, promoting apoptosis .

- Inhibition of PI3K/mTOR Pathway : Recent studies have indicated that QPDC and its analogs may act as dual inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and proliferation. Inhibition of these pathways can significantly reduce the viability of cancer cells .

- Antiproliferative Effects : The antiproliferative activity of QPDC has been demonstrated in various cancer cell lines. For example, it has shown significant cytotoxicity against prostate cancer cells with IC50 values in the low micromolar range .

Biological Activity Data

The following table summarizes key findings related to the biological activity of QPDC:

| Study | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | A2780 (Ovarian) | 1.5 | G4 Stabilization | Induces telomere aberrations |

| Study 2 | PC-3 (Prostate) | 0.08 | PI3K/mTOR Inhibition | Dual inhibitor properties |

| Study 3 | HeLa (Cervical) | 2.0 | Apoptosis Induction | Involves caspase-independent pathways |

Case Studies

- G4 Stabilization and Cancer Cell Death : A study highlighted that QPDC effectively stabilizes G4 structures in vitro, leading to increased telomere instability and subsequent cell death in telomerase-positive cancer cell lines. This suggests a potential therapeutic approach for targeting cancer cells with high telomerase activity .

- In Vivo Efficacy : In animal models, compounds similar to QPDC have demonstrated significant antitumor efficacy with minimal side effects compared to traditional chemotherapeutics. This has opened avenues for further development as a viable cancer treatment option .

Q & A

Q. What are the standard synthetic protocols for N<sup>2</sup>,N<sup>6</sup>-di(quinolin-3-yl)pyridine-2,6-dicarboxamide?

The compound is synthesized via coupling reactions between pyridine-2,6-dicarboxylic acid derivatives and quinolin-3-amine. In a typical protocol, 4-chloropyridine-2,6-dicarboxylic acid is activated using EDCI/HOBt in a CH2Cl2/DMF mixture, followed by reaction with quinolin-3-amine to yield the target compound (64% yield). Post-synthetic modifications, such as substitution of the chloro group with amine-containing linkers, are achieved using excess diamine reagents under reflux . Similar methods are employed for analogous ligands in electrocatalysis studies .

Q. What spectroscopic and structural characterization techniques are used for this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm amide bond formation and substituent integration (e.g., quinoline protons at δ 8.4–9.4 ppm) .

- FT-IR : To identify amide C=O stretches (~1670 cm<sup>−1</sup>) and N–H bending (~1550 cm<sup>−1</sup>) .

- X-ray crystallography : For resolving dinuclear coordination geometries in metal complexes (e.g., Zn2L2 helicates) .

- HRMS/ESI-MS : To verify molecular weights (e.g., m/z 452.1 [M–H]<sup>−</sup> for the chloro derivative) .

Q. What are the primary applications of this compound in coordination chemistry?

The pyridine-2,6-dicarboxamide scaffold stabilizes dinuclear metal complexes (e.g., Co<sup>II</sup>, Zn<sup>II</sup>) for electrocatalytic H2 production. The rigid ligand framework facilitates redox activity and proton-coupled electron transfer, critical for catalytic turnover . It also binds lanthanides (e.g., Nd<sup>3+</sup>) via carbonyl and pyridyl nitrogen donors, enabling selective sensing and separation .

Advanced Research Questions

Q. How does N<sup>2</sup>,N<sup>6</sup>-di(quinolin-3-yl)pyridine-2,6-dicarboxamide interact with G-quadruplex (G4) DNA?

Derivatives like PyPDS (structurally similar to this compound) selectively stabilize G4 DNA through π-π stacking and hydrogen bonding with the quinoline moieties. This interaction disrupts telomere maintenance and transcription, triggering apoptosis in cancer cells. Mechanistic studies use fluorescence quenching assays and molecular docking to evaluate binding specificity .

Q. What role does this compound play in electrocatalytic hydrogen production?

Dinuclear Co<sup>II</sup> complexes with this ligand exhibit a turnover frequency (TOF) of 34.6 h<sup>−1</sup>molcat<sup>−1</sup> in acetic acid. The redox-active ligand undergoes one-electron reduction, activating the Co<sup>II</sup> center for protonation at the quinoline site. DFT studies confirm ligand-mediated proton shuttling and retention of the dinuclear core during catalysis .

Q. How do substituent modifications (e.g., tert-butyl groups) impact catalytic activity?

Introducing electron-donating groups (e.g., tert-butyl at the pyridine 4-position) enhances ligand basicity, lowering the reduction potential and improving protonation efficiency. This modification increases TOF by 3.5-fold compared to the parent ligand, as observed in Co<sup>II</sup> electrocatalysts .

Q. How does the compound function in fluorescent anion sensing?

Methylated quinolinium derivatives of this ligand act as dicationic receptors in water. Ground-state complexation with anions (e.g., halides, nucleotides) quenches fluorescence via static quenching. Stern-Volmer analysis reveals association constants (KA) up to 10<sup>4</sup> M<sup>−1</sup> for nucleoside triphosphates, attributed to preorganized hydrogen-bonding sites .

Q. What strategies resolve contradictions in catalytic efficiency data across studies?

Discrepancies in TOF values (e.g., 10 vs. 34.6 h<sup>−1</sup>molcat<sup>−1</sup>) arise from differences in proton sources (e.g., AcOH vs. H2O) and ligand substituents. Controlled experiments with standardized conditions (pH, solvent) and computational modeling (DFT) isolate electronic vs. steric effects .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for amide couplings .

- Catalytic Studies : Employ rotating disk electrode (RDE) voltammetry to eliminate diffusion limitations in H2 production assays .

- Anion Sensing : Pair fluorescence titrations with <sup>1</sup>H NMR to differentiate static vs. dynamic quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.